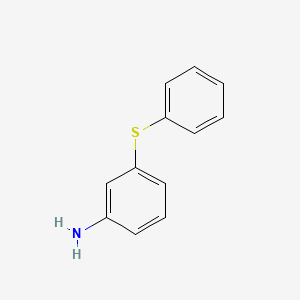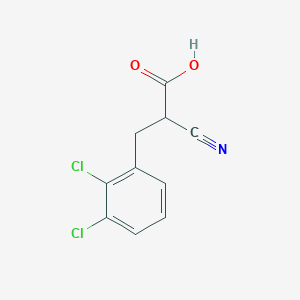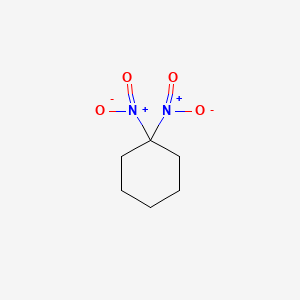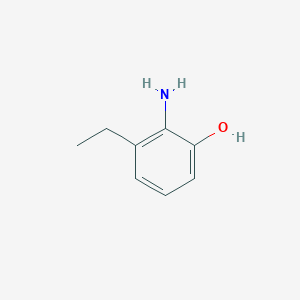
2-Amino-3-ethyl-phenol
概要
説明
2-Amino-3-ethyl-phenol is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with an ethyl group (-C2H5) substituent at the meta position relative to the amino group. This compound is a light yellow solid and is used in various chemical and industrial applications.
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Phenolic compounds, which include 2-amino-3-ethyl-phenol, are known to be biosynthesized by the shikimate pathway in plants . These compounds play key roles in alleviating stresses and regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, and the generally environmentally benign nature of the organoboron reagents used .
生化学分析
Biochemical Properties
2-Amino-3-ethyl-phenol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions
-
Amination of 3-Ethylphenol: : One common method involves the direct amination of 3-ethylphenol. This can be achieved through a reaction with ammonia in the presence of a catalyst such as copper or palladium under high temperature and pressure conditions.
-
Reduction of Nitro Compounds: : Another method involves the reduction of 2-nitro-3-ethylphenol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods
Industrial production of 2-Amino-3-ethyl-phenol typically involves large-scale synthesis using the above methods, optimized for yield and purity. The processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-Amino-3-ethyl-phenol can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction: : Reduction reactions can convert the amino group to an amine or other derivatives. Sodium borohydride (NaBH4) is a common reducing agent used in these reactions.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct incoming electrophiles to the ortho and para positions. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-3-ethyl-phenol is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its reactivity makes it a valuable building block for complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenolic compounds. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
While not a common pharmaceutical agent, derivatives of this compound are investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
Industrially, this compound is used in the manufacture of dyes and pigments. Its derivatives are also employed in the production of polymers and resins, contributing to materials with specific desired properties.
類似化合物との比較
Similar Compounds
2-Amino-phenol: Lacks the ethyl group, making it less hydrophobic and slightly less reactive in certain substitution reactions.
3-Amino-phenol: The amino group is in a different position, altering its reactivity and interaction with other molecules.
4-Amino-phenol: The para position of the amino group changes its chemical behavior significantly compared to 2-Amino-3-ethyl-phenol.
Uniqueness
This compound’s unique structure, with the ethyl group providing additional steric hindrance and hydrophobic character, distinguishes it from other amino phenols. This structural difference can lead to variations in reactivity, solubility, and interaction with other chemical entities, making it a distinct compound in both research and industrial applications.
特性
IUPAC Name |
2-amino-3-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIDDVVDZXNNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


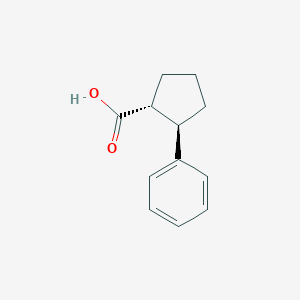
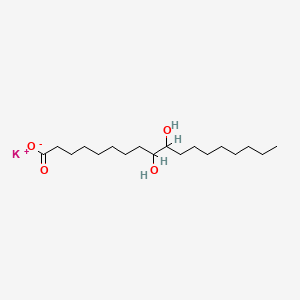
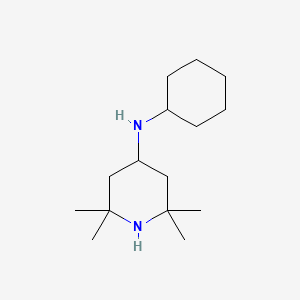
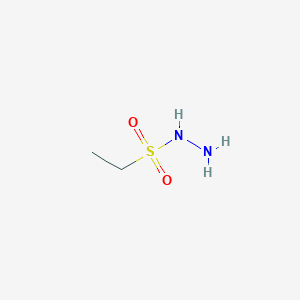
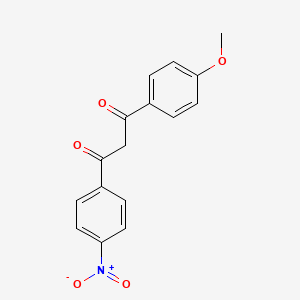

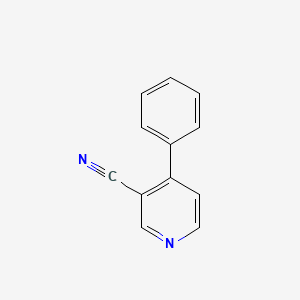

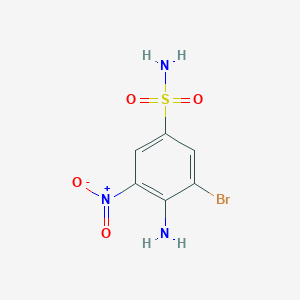
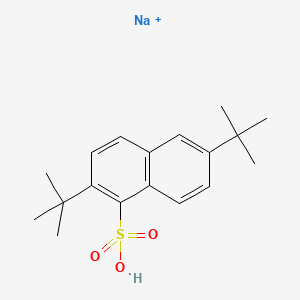
![BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE](/img/structure/B3370455.png)
